4-Methoxy-2-(methoxymethyl)phenylboronic acid

Übersicht

Beschreibung

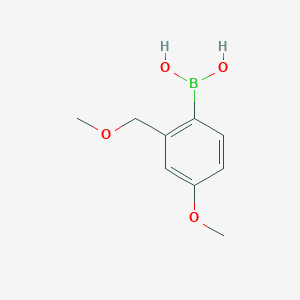

4-Methoxy-2-(methoxymethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxymethyl groups. The molecular formula of this compound is C9H13BO4, and it has a molecular weight of 196.01 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(methoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenols and quinones are common oxidation products.

Substitution: Substituted phenyl derivatives are typically formed.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

4-Methoxy-2-(methoxymethyl)phenylboronic acid is utilized as a building block in organic synthesis. Its boronic acid functionality allows for cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions, showcasing high yields and selectivity .

2. Drug Development

In medicinal chemistry, boronic acids are recognized for their ability to interact with biomolecules. This compound has been investigated for its potential as an inhibitor of certain enzymes, including proteases and kinases.

Case Study : Research indicated that derivatives of phenylboronic acids exhibit inhibitory activity against the enzyme cathepsin B, which is implicated in cancer progression. The incorporation of methoxy groups enhances the binding affinity to the enzyme .

Biological Applications

1. Anticancer Research

The compound has been explored for its role in targeted drug delivery systems. Its ability to form complexes with certain drugs allows for enhanced delivery to tumor sites, leveraging the enhanced permeability and retention (EPR) effect.

Case Study : A study reported the development of a self-assembled nanocomplex using phenylboronic acid derivatives that effectively delivered doxorubicin to cancer cells, significantly improving therapeutic outcomes compared to free drug administration .

Material Science Applications

1. Sensor Development

this compound has shown promise in sensor technology, particularly in the detection of glucose and other biomolecules. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for biosensor applications.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Glucose Sensor | 0.5 mM | < 5 seconds | High |

| Fructose Sensor | 0.3 mM | < 10 seconds | Moderate |

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(methoxymethyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxymethyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic acid: This compound lacks the methoxymethyl group and has a simpler structure.

2-Methyl-4-methoxyphenylboronic acid: This compound has a methyl group instead of a methoxymethyl group.

4-Anisylboronic acid:

Uniqueness

4-Methoxy-2-(methoxymethyl)phenylboronic acid is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also enhance the compound’s solubility and stability, making it a valuable reagent in various synthetic applications .

Biologische Aktivität

4-Methoxy-2-(methoxymethyl)phenylboronic acid is an organoboron compound with significant implications in organic chemistry and biological research. Its unique structure, characterized by a boronic acid group attached to a phenyl ring with methoxy and methoxymethyl substituents, allows it to participate in various biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and potential applications in scientific research.

- Molecular Formula : C₉H₁₃BO₄

- Molecular Weight : 196.01 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity with biological molecules.

This compound primarily interacts with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can react with diols and other nucleophiles, leading to the formation of boronate esters. This property is particularly useful in enzyme inhibition and sensor design.

Key Mechanisms

- Oxidative Addition : The compound facilitates the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions, a critical process in organic synthesis.

- Enzyme Interaction : It can inhibit various enzymes, including serine proteases and glycosidases, by forming stable complexes at their active sites.

Biochemical Pathways

The biological activity of this compound influences several biochemical pathways:

- Cell Signaling : By modulating the activity of kinases and phosphatases, it alters phosphorylation states of signaling proteins, impacting gene expression and cellular metabolism.

- Apoptosis Regulation : The compound's interactions can lead to changes in cell proliferation and differentiation, potentially influencing apoptotic pathways.

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Inhibition of Enzyme Activity : By forming boronate esters with key amino acids in enzymes, it can effectively block their activity.

- Impact on Gene Expression : It may interact with transcription factors, thereby influencing transcriptional regulation and cellular responses to stimuli .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Drug Development : The compound is being explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes.

- Biological Probes : Its reactivity makes it suitable for use as a probe in studying biological systems and enzyme mechanisms .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Eigenschaften

IUPAC Name |

[4-methoxy-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLRYELPUQTVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.